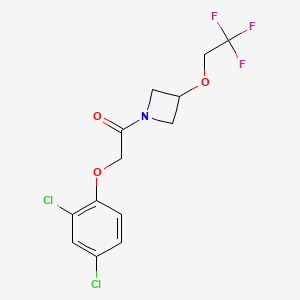

2-(2,4-Dichlorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-Dichlorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone, also known as DTE, is a synthetic compound that has been widely used in scientific research. This molecule is a member of the family of azetidinyl ketones and has been found to have various biological activities. The purpose of

Aplicaciones Científicas De Investigación

Azetidinone Derivatives

Synthesis and Antimicrobial Activity : Azetidinone derivatives, synthesized through various chemical reactions, have been explored for their antimicrobial activities. For example, the study by Kumar et al. (2007) details the synthesis of novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans and their antimicrobial evaluations (Kumar et al., 2007). This research indicates the potential of azetidinone derivatives in contributing to the development of new antimicrobial agents.

Biological Activity : Another aspect of azetidinone derivatives is their exploration for various biological activities, including as potential inhibitors of biological processes. For instance, Salman and Magtoof (2019) investigated the synthesis and characterization of bicyclic azetidin-2-one derivatives for their ability to inhibit cholesterol in blood (Salman & Magtoof, 2019).

2,4-Dichlorophenoxyacetic Acid (2,4-D) Applications

Environmental Degradation Studies : Research on 2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, has focused on environmental degradation processes. For instance, Jaafarzadeh et al. (2018) discussed a hybrid process based on electrooxidation and Oxone for the degradation of 2,4-D from aqueous solutions, demonstrating an approach to mitigate environmental pollution caused by herbicides (Jaafarzadeh et al., 2018).

Advanced Oxidation Processes : Brillas et al. (2000) explored advanced electrochemical oxidation processes for the mineralization of 2,4-D, highlighting the effectiveness of these methods in degrading persistent organic pollutants in water (Brillas et al., 2000).

Propiedades

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2F3NO3/c14-8-1-2-11(10(15)3-8)21-6-12(20)19-4-9(5-19)22-7-13(16,17)18/h1-3,9H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQZXEFWZGMZSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2418488.png)

![6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2418492.png)

![N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2418493.png)

![N-(2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide](/img/structure/B2418496.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2418500.png)

![2-chloro-N-(3,4-dimethoxybenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2418501.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide](/img/structure/B2418502.png)